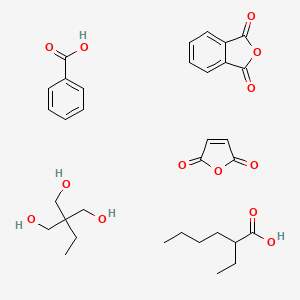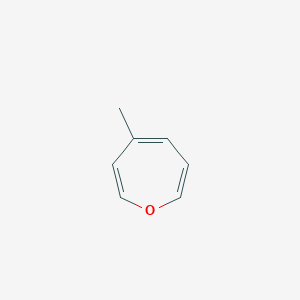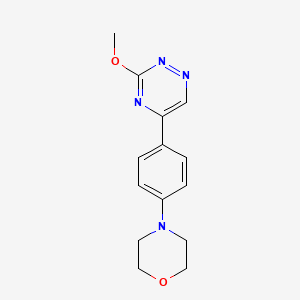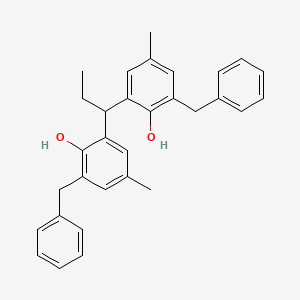
2,2'-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a propane backbone. This compound is part of a larger class of bisphenols, which are known for their applications in various fields, including polymer production and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) typically involves the reaction of 6-benzyl-4-methylphenol with a suitable propane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the phenol derivative reacts with a propane-based alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mecanismo De Acción
The mechanism by which 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A well-known bisphenol with similar structural features but different applications and biological activity.
Bisphenol S: Another bisphenol used as an alternative to bisphenol A, with distinct chemical properties.
Bisphenol F: Known for its use in epoxy resins and other industrial applications.
Uniqueness
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65910-01-2 |
|---|---|
Fórmula molecular |
C31H32O2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-benzyl-6-[1-(3-benzyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol |
InChI |
InChI=1S/C31H32O2/c1-4-27(28-17-21(2)15-25(30(28)32)19-23-11-7-5-8-12-23)29-18-22(3)16-26(31(29)33)20-24-13-9-6-10-14-24/h5-18,27,32-33H,4,19-20H2,1-3H3 |
Clave InChI |
UMKJSUKWGKARFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=CC(=C1O)CC2=CC=CC=C2)C)C3=CC(=CC(=C3O)CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


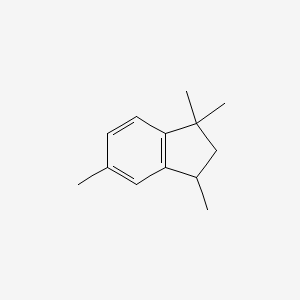

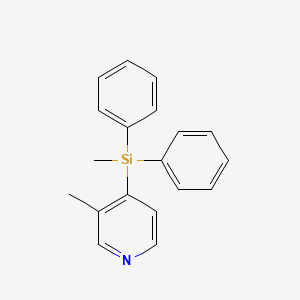
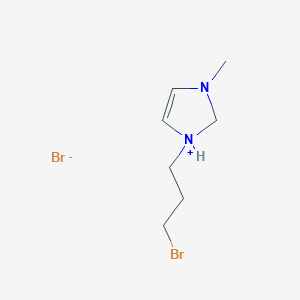


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
